molecular formula C12H13BrO3 B8690441 1-(4-Bromo-2-methoxyphenyl)cyclobutanecarboxylic acid

1-(4-Bromo-2-methoxyphenyl)cyclobutanecarboxylic acid

Cat. No.: B8690441
M. Wt: 285.13 g/mol
InChI Key: JFZFRBRBSWXLTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-2-methoxyphenyl)cyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C12H13BrO3 and its molecular weight is 285.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

1-(4-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H13BrO3/c1-16-10-7-8(13)3-4-9(10)12(11(14)15)5-2-6-12/h3-4,7H,2,5-6H2,1H3,(H,14,15)

InChI Key

JFZFRBRBSWXLTN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)C2(CCC2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of 1-(4-bromo-2-methoxyphenyl)cyclobutanecarbonitrile (370 mg, 1.04 mmol) in aqueous KOH (80%, 5 mL) and ethylene glycol (5 mL) was heated at 100° C. and stirred for 16 hours. The mixture was added water (20 ml) and acidified by concentrated HCl to pH=1 and extracted with dichloromethane. The combined organic layers was dried over sodium sulfate, filtered, and concentrated in vacuo to give the title compound (327 mg, 82%) as a yellow solid. 1H NMR (500 MHz, DMSO-d6) δ 12.05 (s, 1H), 7.19 (d, 1H), 7.13 (s, 1H), 7.12 (d, 1H), 3.72 (s, 3H), 2.59 (m, 2H), 2.30 (q, 2H), 2.05 (m, 1H), 1.78 (m, 1H)
Quantity
370 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
82%

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